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  • Product: 2-(2-Amino-5-iodophenyl)propan-2-ol
  • CAS: 305799-73-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Mass Spectrometry Fragmentation of 2-(2-Amino-5-iodophenyl)propan-2-ol

Executive Summary This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-(2-Amino-5-iodophenyl)propan-2-ol, a molecule incorporating a tertiary alcohol, a primary aromati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-(2-Amino-5-iodophenyl)propan-2-ol, a molecule incorporating a tertiary alcohol, a primary aromatic amine, and an iodine substituent. Understanding the fragmentation pattern is critical for the structural confirmation, purity assessment, and metabolic profiling of this and structurally related compounds in pharmaceutical and chemical research. This document delineates the principal fragmentation pathways under Electron Ionization (EI), including alpha-cleavage, dehydration, and cleavages involving the iodine and amino moieties. A detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided, alongside visual diagrams of the fragmentation cascade and analytical workflow, to offer researchers a comprehensive and actionable resource.

Introduction: The Structural Context

2-(2-Amino-5-iodophenyl)propan-2-ol is a multi-functionalized aromatic compound. Its structural elucidation via mass spectrometry is a non-trivial exercise due to the interplay of its constituent functional groups: a tertiary alcohol, an aromatic amine (aniline derivative), and a halogen (iodine). Each group imparts a distinct and predictable influence on the molecule's fragmentation under energetic conditions, such as those in an Electron Ionization (EI) source.

Mass spectrometry serves as a cornerstone analytical technique, providing information on molecular weight and structure by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[1] EI, a hard ionization technique, is particularly valuable as it induces extensive and reproducible fragmentation, creating a unique "fingerprint" for a given compound.[2] This guide will deconstruct the EI-MS fragmentation of the title compound, explaining the causality behind the formation of its major fragment ions.

The Molecular Ion: Foundational Observations

The first step in interpreting any mass spectrum is identifying the molecular ion (M⁺•), which represents the intact molecule with one electron removed.

  • Molecular Formula: C₉H₁₂INO

  • Nominal Mass: 277 amu

  • Exact Mass: 277.0015 u

The Nitrogen Rule

The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass.[3][4] The calculated nominal mass of 277 amu is consistent with this rule, providing an immediate clue to the presence of an odd number of nitrogen atoms.

Expected Molecular Ion Intensity

The molecule's structure presents competing influences on the M⁺• peak's intensity.

  • Stabilizing Factor: The stable aromatic ring typically leads to a strong molecular ion peak.[5][6]

  • Destabilizing Factor: Tertiary alcohols are notoriously prone to fragmentation, often resulting in a weak or entirely absent molecular ion peak.[7]

In this case, the stability conferred by the aromatic system is expected to make the molecular ion at m/z 277 observable, though its intensity may be diminished by the facile fragmentation of the tertiary alcohol side chain.

Isotopic Signature

Unlike compounds containing chlorine or bromine, which produce characteristic M+2 peaks due to their natural isotopic abundances, iodine is monoisotopic (¹²⁷I, 100% abundance).[1][8][9] Therefore, no M+2 isotope peak will be observed for the molecular ion or any iodine-containing fragments, simplifying spectral interpretation.

Principal Fragmentation Pathways

The fragmentation of the 2-(2-Amino-5-iodophenyl)propan-2-ol molecular ion is driven by the energetic instability of the initially formed radical cation.[10] The pathways that lead to the most stable product ions and neutral radicals will predominate.

Alpha (α)-Cleavage: The Dominant Pathway

Alpha-cleavage, the breaking of a C-C bond adjacent to a heteroatom, is a primary fragmentation route for both alcohols and amines.[3][4][11] For the title compound, the most favorable α-cleavage occurs at the tertiary carbon of the propan-2-ol group, involving the loss of a methyl radical (•CH₃).

  • Mechanism: This cleavage results in the formation of a highly stable, resonance-delocalized oxonium ion. The positive charge is stabilized by both the oxygen atom and the adjacent aromatic ring.

  • Resulting Ion: [M - CH₃]⁺ at m/z 262 . This fragment is anticipated to be one of the most intense peaks in the spectrum, potentially the base peak.

Dehydration: A Hallmark of Alcohols

The elimination of a neutral water molecule is a characteristic fragmentation for alcohols, particularly tertiary alcohols.[3][7][11]

  • Mechanism: The molecular ion loses H₂O, forming a radical cation with a double bond between the former carbinol carbon and the aromatic ring or within the side chain.

  • Resulting Ion: [M - H₂O]⁺• at m/z 259 . The intensity of this peak can vary but is generally significant for tertiary alcohols.

Benzylic Cleavage & Halogen Loss

The bond connecting the aromatic ring to the propan-2-ol side chain is a benzylic position, and the carbon-iodine bond is relatively weak.

  • Loss of Iodine Radical: Cleavage of the C-I bond results in the loss of an iodine radical (•I). This is a significant fragmentation pathway for iodinated compounds.

    • Resulting Ion: [M - I]⁺ at m/z 150 . This ion corresponds to the 2-(2-aminophenyl)propan-2-ol cation.

  • Benzylic Cleavage: Cleavage of the bond between the ring and the side-chain carbon would yield an ion at m/z 218 ([C₆H₅NI]⁺•) or m/z 59 ([C₃H₇O]⁺). The formation of the m/z 59 ion (protonated acetone) via this direct cleavage is plausible.

Secondary and Combined Fragmentations

Many peaks in the spectrum will arise from the further fragmentation of the primary ions described above.

  • [M - CH₃ - H₂O]⁺: The prominent m/z 262 ion can subsequently lose a water molecule, or the m/z 259 ion can lose a methyl radical. Both pathways lead to the same stable cation at m/z 244 .

  • Fragments from the Aromatic Ring: Aromatic amines like aniline can lose HCN.[12] Therefore, fragments derived from the further breakdown of the iodine-containing aniline core, such as the loss of HCN from the m/z 150 ion, may be observed at lower mass ranges.

Visualization of Fragmentation and Workflow

A clear visualization of the fragmentation cascade is essential for understanding the relationships between the observed ions.

G M Molecular Ion (M⁺•) m/z 277 F262 [M - CH₃]⁺ m/z 262 M->F262 - •CH₃ (α-cleavage) F259 [M - H₂O]⁺• m/z 259 M->F259 - H₂O (Dehydration) F150 [M - I]⁺ m/z 150 M->F150 - •I F244 [M - CH₃ - H₂O]⁺ m/z 244 F262->F244 - H₂O F259->F244 - •CH₃

Caption: Predicted EI fragmentation pathways for 2-(2-Amino-5-iodophenyl)propan-2-ol.

Recommended Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for analyzing this compound, as its volatility is suitable for GC separation, and the use of an EI source is standard on most GC-MS instruments.[13][14]

Instrumentation
  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[15]

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.[15]

  • GC Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed, non-polar column suitable for general-purpose analysis of aromatic compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh ~1 mg of 2-(2-Amino-5-iodophenyl)propan-2-ol.

    • Dissolve in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of ~10 µg/mL. The final concentration should be optimized to avoid detector saturation.[16]

  • GC Conditions:

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow mode at 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Mass Scan Range: 40 - 350 amu.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the filament).

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode.

    • Integrate the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak and subtract the background spectrum from a nearby baseline region.

    • Analyze the fragmentation pattern as detailed in this guide.

Analytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Weigh Weigh Analyte (~1 mg) Dissolve Dissolve in Solvent (1 mg/mL) Weigh->Dissolve Dilute Dilute to Working Conc. (~10 µg/mL) Dissolve->Dilute Inject Inject Sample (1 µL) Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-350) Ionize->Analyze Extract Extract Spectrum Analyze->Extract Identify Identify M⁺• and Fragments Extract->Identify Confirm Confirm Structure Identify->Confirm

Caption: Standard experimental workflow for the GC-MS analysis of the target compound.

Data Summary and Interpretation

The expected key ions in the EI mass spectrum are summarized below. This table serves as a quick reference for identifying the compound based on its fragmentation signature.

m/z Proposed Identity Neutral Loss Formula of Loss Fragmentation Pathway Expected Intensity
277Molecular Ion [M]⁺•--Initial IonizationLow to Medium
262[M - CH₃]⁺15•CH₃α-CleavageHigh (Base Peak)
259[M - H₂O]⁺•18H₂ODehydrationMedium
244[M - CH₃ - H₂O]⁺33•CH₃, H₂OSequential LossMedium
150[M - I]⁺127•IC-I Bond CleavageMedium to High
59[C(CH₃)₂OH]⁺218C₆H₅NI•Benzylic CleavageMedium

Conclusion

The mass spectrometry fragmentation pattern of 2-(2-Amino-5-iodophenyl)propan-2-ol is a predictable yet complex interplay of its functional groups. The dominant fragmentation is the α-cleavage loss of a methyl group to form a highly stable ion at m/z 262. Other diagnostically significant pathways include the loss of water (m/z 259) and the loss of an iodine radical (m/z 150). By understanding these core fragmentation mechanisms and employing a robust analytical method like the GC-MS protocol detailed herein, researchers can confidently identify and characterize this molecule, ensuring the integrity and success of their scientific endeavors.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

  • Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • Hydrocarbons Chemistry & Technology. (n.d.). Aromatics Gas Chromatography-Mass Spectrometry. [Link]

  • Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino-iodophenyl Derivatives for Researchers and Drug Development Professionals

Introduction 2-Amino-iodophenyl derivatives, particularly 2-iodoanilines, are of paramount importance in the fields of medicinal chemistry, drug development, and materials science. These compounds serve as versatile synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-iodophenyl derivatives, particularly 2-iodoanilines, are of paramount importance in the fields of medicinal chemistry, drug development, and materials science. These compounds serve as versatile synthetic intermediates, primarily due to the presence of two key functional groups: a nucleophilic amino group and a carbon-iodine bond that is highly susceptible to a variety of cross-coupling reactions.[1] This unique structural motif allows for the construction of a diverse array of complex nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.[2]

The synthesis of these valuable building blocks, however, is not without its challenges. A primary hurdle is achieving regioselectivity, as direct iodination of anilines can often lead to a mixture of ortho, meta, and para isomers, with the para-substituted product typically being the major one.[3][4] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the key synthetic strategies for preparing 2-amino-iodophenyl derivatives. We will delve into the nuances of direct electrophilic iodination, the classic Sandmeyer reaction, and modern transition-metal-free methodologies. For each approach, we will not only provide detailed, field-proven protocols but also explain the underlying chemical principles and the rationale behind experimental choices, empowering researchers to select and optimize the most suitable method for their specific needs.

Chapter 1: Direct Electrophilic Iodination of Anilines

Principle and Mechanistic Considerations

Direct iodination of anilines proceeds via an electrophilic aromatic substitution mechanism. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the weak electrophilicity of molecular iodine (I₂) necessitates the use of an activating agent, such as an oxidizing agent or a base, to facilitate the reaction.[5] The primary challenge with this method is controlling the regioselectivity, as the para-product is often favored due to steric hindrance at the ortho positions.[3][4]

Classical Iodination Methods

This method employs a mild base to facilitate the iodination. The base is thought to react with iodine to form a more potent iodinating species.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve the aniline substrate in an appropriate solvent (e.g., water or ethanol).

  • Add an excess of sodium bicarbonate (NaHCO₃) to the solution.[6]

  • Cool the mixture in an ice bath to 12-15°C.[6]

  • With vigorous stirring, add powdered iodine (I₂) portion-wise over a period of 30 minutes.[6]

  • Continue stirring for an additional 20-30 minutes after the final addition of iodine.[6]

  • The reaction is complete when the color of free iodine has mostly disappeared.[6]

  • If necessary, decolorize the solution with a small amount of sodium thiosulfate.

  • Collect the crude product by filtration, wash with cold water, and dry.[6]

  • Purify the product by recrystallization or column chromatography.

Substrate Iodinating System Solvent Yield (%) Regioselectivity (o:p) Reference
AnilineI₂ / NaHCO₃Water~80 (para)Predominantly para[6]
2,6-DiisopropylanilineI₂ / NaHCO₃Diethyl ether/WaterNearly quantitative (para)Exclusively para[7]

Causality Behind Experimental Choices: The use of a biphasic system with a base like sodium bicarbonate helps to neutralize the HI formed during the reaction, driving the equilibrium towards the products. The portion-wise addition of iodine helps to control the reaction rate and temperature.

In this approach, an oxidizing agent like hydrogen peroxide is used to generate a more electrophilic iodine species in situ.

Experimental Protocol:

  • Dissolve the aniline derivative in a suitable solvent such as water or ethanol.[8]

  • Add iodine (I₂) to the solution and stir.[8]

  • Slowly add a solution of hydrogen peroxide (H₂O₂) dropwise while maintaining the reaction temperature.[8]

  • After the addition is complete, continue to stir the reaction mixture for the specified time.[8]

  • Upon completion, quench the reaction with a reducing agent like sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Substrate Iodinating System Solvent Yield (%) Regioselectivity (o:p) Reference
2-AminopyridineI₂ / H₂O₂WaterNot specified5-iodo[8]

Trustworthiness of the Protocol: The disappearance of the characteristic purple color of iodine and the formation of a precipitate are good indicators of reaction progression. The final product should be characterized by techniques such as NMR and mass spectrometry to confirm its identity and purity.

Advanced and Regioselective Iodination Strategies

To overcome the challenge of poor ortho-selectivity, methods employing silver salts have been developed. The silver salt is believed to coordinate with the iodine, enhancing its electrophilicity and influencing the regiochemical outcome.

Experimental Protocol:

  • Dissolve the aniline substrate in a suitable solvent (e.g., 1,2-ethanediol).[4]

  • Add silver sulfate (Ag₂SO₄) to the solution.[4]

  • Add a solution of iodine (I₂) in the same solvent dropwise to the mixture.

  • Stir the reaction at the appropriate temperature for the required duration.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the silver salts.

  • Work up the filtrate by extraction and wash with an aqueous solution of sodium thiosulfate.

  • Purify the product by column chromatography.

Substrate Iodinating System Solvent Yield (%) Regioselectivity (o:p) Reference
AnilineAg₂SO₄ / I₂1,2-ethanediol46 (ortho)Selective for ortho[4]
Advantages and Limitations of Direct Iodination

Advantages:

  • Operationally simple and often uses readily available and inexpensive reagents.

  • Can be performed under relatively mild conditions.

Limitations:

  • Poor regioselectivity is a major drawback, often leading to mixtures of isomers that are difficult to separate.[3]

  • The reaction can be sensitive to the substrate, and yields can be variable.

Visual Summary: General Workflow for Direct Iodination

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline Derivative Reaction_Vessel Reaction in Suitable Solvent Aniline->Reaction_Vessel Iodinating_Agent Iodinating Agent (e.g., I₂, I₂/H₂O₂) Iodinating_Agent->Reaction_Vessel Workup Aqueous Workup (Quenching, Extraction) Reaction_Vessel->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Iodoaniline Product Purification->Product

Caption: General workflow for the direct iodination of anilines.

Chapter 2: The Sandmeyer Reaction: A Classic Approach

The Underpinning Chemistry

The Sandmeyer reaction is a powerful and reliable method for the synthesis of aryl halides from aryl amines.[9] The reaction proceeds in two main steps:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), to form a diazonium salt. This reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[10]

  • Substitution: The diazonium salt is then treated with a copper(I) halide (for chloro- and bromo-substitutions) or potassium iodide (for iodo-substitution) to yield the corresponding aryl halide. The iodination step often does not require a copper catalyst.[11] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[9]

Step-by-Step Synthesis of 2-Iodoanilines via the Sandmeyer Reaction

The following protocol details the synthesis of 2-iodobenzoic acid from anthranilic acid, which can be adapted for other aniline derivatives.

Experimental Protocol:

Part A: Diazotization

  • In a beaker, dissolve the aniline derivative (e.g., anthranilic acid) in a mixture of concentrated acid (e.g., HCl) and water.[10]

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.[10]

  • Prepare a solution of sodium nitrite (NaNO₂) in cold water.[10]

  • Slowly add the sodium nitrite solution to the cold aniline solution. Maintain the temperature below 5 °C throughout the addition.[10]

  • After the addition is complete, stir the mixture for an additional 10-15 minutes.[10]

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

Part B: Iodination

  • In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and collect the crude product by filtration.

  • Wash the product with cold water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-iodoaniline derivative.

Starting Material Acid Iodide Source Yield (%) Reference
AnilineHClKI~60-70 (for chlorobenzene)[10]
Anthranilic acidHClKINot specified[6]
Causality in Experimental Choices

The low temperature during diazotization is crucial to prevent the premature decomposition of the diazonium salt, which is unstable at higher temperatures. The use of a strong acid is necessary to generate nitrous acid from sodium nitrite and to keep the aniline in its protonated form, preventing it from coupling with the diazonium salt to form an azo compound.

Strengths and Weaknesses of the Sandmeyer Approach

Strengths:

  • Generally high-yielding and reliable.

  • The starting materials are often readily available.

  • It allows for the introduction of a wide range of functional groups, not just iodine.[9]

Weaknesses:

  • The use of nitrous acid and the potential for unstable diazonium salts requires careful temperature control and handling.

  • The reaction can generate significant amounts of waste.

Mechanistic Diagram: The Sandmeyer Reaction

G cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Iodination Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium 0-5 °C NaNO2_H NaNO₂ / H⁺ NaNO2_H->Diazonium Aryl_Radical Ar• Diazonium->Aryl_Radical I⁻ N2 N₂ gas Diazonium->N2 KI KI Product Ar-I Aryl_Radical->Product I•

Caption: Simplified mechanism of the Sandmeyer reaction for iodination.

Chapter 3: Modern Methods: Decarboxylative Iodination

A Transition-Metal-Free Strategy

In the quest for more sustainable and efficient synthetic methods, decarboxylative iodination has emerged as a promising alternative. This approach utilizes readily available anthranilic acids as starting materials and proceeds under transition-metal-free and base-free conditions, making it an attractive "green" option.[12]

Protocol for Decarboxylative Iodination of Anthranilic Acids

Experimental Protocol:

  • To an autoclave with a glass liner, add the substituted 2-aminobenzoic acid (anthranilic acid derivative), iodine (I₂), and potassium iodide (KI).[13]

  • Add a suitable solvent, such as acetonitrile (CH₃CN).[13]

  • Purge the autoclave with oxygen and then pressurize with oxygen (e.g., 10 bar).[13]

  • Stir the reaction mixture at an elevated temperature (e.g., 180 °C) for a specified duration (e.g., 4 hours).[13]

  • After the reaction is complete, cool the reactor to room temperature.[13]

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer to a round-bottom flask.[13]

  • Add silica gel to the flask and evaporate the volatiles under reduced pressure.[13]

  • Purify the product by flash column chromatography on silica gel.[13]

Substrate Iodinating System Solvent Temperature (°C) Yield (%) Reference
2-Amino-4-bromobenzoic acidI₂ / KI / O₂CH₃CN18077[13]
2-Aminobenzoic acidI₂ / KI / O₂CH₃CN18075[12]
2-Amino-5-nitrobenzoic acidI₂ / KI / O₂CH₃CN18085[12]
Mechanistic Insights

Control experiments suggest that this reaction proceeds through a radical pathway.[12] Oxygen is believed to play a crucial role in the oxidation of iodide to generate the active iodinating species. The reaction is thought to be initiated by the formation of an aryl radical via decarboxylation, which then reacts with an iodine radical to form the final product.

Comparative Advantages of this Modern Technique
  • Transition-metal-free: Avoids the cost and toxicity associated with metal catalysts.

  • Base-free: Simplifies the reaction setup and workup.

  • High regioselectivity: The position of the iodine is determined by the carboxylic acid group, leading to exclusively 2-iodoaniline products.

  • Good functional group tolerance: The reaction is compatible with a variety of substituents on the aromatic ring.[12]

Workflow Visualization: Decarboxylative Iodination

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification Anthranilic_Acid Anthranilic Acid Derivative Autoclave High Temperature in Autoclave Anthranilic_Acid->Autoclave Reagents I₂ / KI / O₂ Reagents->Autoclave Chromatography Column Chromatography Autoclave->Chromatography - CO₂ Product 2-Iodoaniline Product Chromatography->Product

Caption: Workflow for the decarboxylative iodination of anthranilic acids.

Chapter 4: Applications in Cross-Coupling Reactions: The Sonogashira Coupling

The Power of the Carbon-Iodine Bond

The carbon-iodine bond in 2-iodoanilines is relatively weak, making it an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of their utility as synthetic building blocks.

The Sonogashira Coupling: A Key Transformation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[15]

Experimental Protocol:

  • To a dry Schlenk tube, add the 2-iodoaniline derivative, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).[16]

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen).[16]

  • Add an anhydrous amine base (e.g., triethylamine or piperidine) as the solvent and base.[16]

  • Add the terminal alkyne to the reaction mixture.[15]

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for the required time (typically 4-24 hours).[15]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

2-Iodoaniline Derivative Alkyne Catalyst System Base Yield (%) Reference
1-(2-Iodophenyl)pyrrolePropynePdCl₂(PPh₃)₂ / CuIPiperidine85-91[16]
2-IodotoluenePhenylacetylenePd(PPh₃)₄ / CuIEt₃N95[15]
From Coupling to Heterocycles: The Synthesis of Indoles

The products of the Sonogashira coupling of 2-iodoanilines are valuable intermediates for the synthesis of various heterocyclic compounds, most notably indoles. The resulting 2-alkynyl-aniline can undergo a subsequent cyclization reaction to form the indole ring system.

Diagram of the Catalytic Cycle: Sonogashira Coupling

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-I(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkyne->Product Cu_I CuI Cu_Acetylide Cu-C≡CR Cu_I->Cu_Acetylide R-C≡CH, Base Cu_Acetylide->Pd_Aryl Cu_Acetylide->Cu_I Transmetalation

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Conclusion and Future Perspectives

The synthesis of 2-amino-iodophenyl derivatives is a well-established field with a range of methodologies available to the modern chemist. This guide has provided a detailed overview of three key strategies: direct iodination, the Sandmeyer reaction, and decarboxylative iodination.

Method Key Features Advantages Disadvantages
Direct Iodination Electrophilic aromatic substitutionSimple, inexpensive reagentsPoor regioselectivity, variable yields
Sandmeyer Reaction Diazotization followed by substitutionReliable, high yields, versatileRequires careful temperature control, potential hazards
Decarboxylative Iodination Transition-metal-free, from anthranilic acidsExcellent regioselectivity, green, good functional group toleranceRequires high temperatures and pressures

The choice of synthetic route will ultimately depend on the specific substrate, the desired scale of the reaction, and the available resources. For applications where regioselectivity is paramount, the decarboxylative iodination of anthranilic acids presents a highly attractive and modern approach. The Sandmeyer reaction remains a robust and reliable workhorse in organic synthesis. Direct iodination, while simple, should be approached with caution due to the potential for isomeric mixtures.

Future developments in this field will likely focus on the development of even more efficient and environmentally benign catalytic systems. The exploration of novel "green" solvents and energy sources, such as microwave irradiation or flow chemistry, will undoubtedly play a significant role in the next generation of synthetic methods for these valuable compounds.[17] The continued innovation in this area will further empower researchers in drug discovery and materials science to construct novel and complex molecules with greater ease and efficiency.

References

  • Joshi, S. N., Vyas, S. M., Wu, H., Duffel, M. W., Parkin, S., & Lehmler, H. J. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(38), 7474-7482. [Link]

  • Rong, N., Yuan, Y., Chen, H., Yao, C., Li, T., & Yang, W. (2021). A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers, 8(16), 4479-4484. [Link]

  • Organic Syntheses Procedure. (n.d.). 1-(2-Iodophenyl)pyrrole. Organic Syntheses. [Link]

  • Organic Syntheses Procedure. (n.d.). p-IODOANILINE. Organic Syntheses. [Link]

  • Grokipedia. (n.d.). Sandmeyer reaction. Grokipedia. [Link]

  • Google Patents. (n.d.). CN103467306A - Synthetic method of iodo-aniline derivatives.
  • Majumdar, N., & Deka, D. J. (2018). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 54(73), 10269-10272. [Link]

  • Google Patents. (n.d.). WO2010121904A1 - Process for the iodination of aromatic compounds.
  • Rong, N., Yuan, Y., Chen, H., Yao, C., Li, T., & Yang, W. (2021). Supporting Information for: A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Royal Society of Chemistry. [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

  • Zarei, M., & Jarrahpour, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2929. [Link]

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Favier, I., & Pla, D. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100787. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Joshi, S. N., Vyas, S. M., Wu, H., Duffel, M. W., Parkin, S., & Lehmler, H. J. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(38), 7474–7482. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Uivarosi, V., Badea, M., Olaru, A. T., Vasile, E., & Pirvu, L. (2021). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 26(16), 4987. [Link]

  • ResearchGate. (2025, June 18). (PDF) Green Synthesis of 2-Amino-4H-Pyran Derivatives Using a Novel Biopolymer Nanocatalyst ND/Fe3O4/Pectin-Ag. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Kumar, A., & Kumar, V. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3196. [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Semantic Scholar. (n.d.). Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene. [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. [Link]

  • Springer. (2020, October 26). Green synthesis of amino acid functionalized CuInS/ZnS. [Link]

  • MDPI. (2021). Plant-Based Biosynthesis of Copper/Copper Oxide Nanoparticles: An Update on Their Applications in Biomedicine, Mechanisms, and Toxicity. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • PubMed. (n.d.). Synthesis of polysubstituted quinolines via transition-metal-free oxidative cycloisomerization of o-cinnamylanilines. [Link]

  • protocols.io. (2012, December 4). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. [Link]

  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Bioorganic & Medicinal Chemistry, 21(21), 6377-6406. [Link]

  • ChemRxiv. (n.d.). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). [Link]

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  • ChemRxiv. (n.d.). Fast prediction of distances between synthetic routes with deep learning. [Link]

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Protocols & Analytical Methods

Method

Use of 2-(2-Amino-5-iodophenyl)propan-2-ol in palladium-catalyzed cross-coupling reactions

An In-Depth Guide to the Application of 2-(2-Amino-5-iodophenyl)propan-2-ol in Palladium-Catalyzed Cross-Coupling Reactions Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application note s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-(2-Amino-5-iodophenyl)propan-2-ol in Palladium-Catalyzed Cross-Coupling Reactions

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note serves as a technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 2-(2-amino-5-iodophenyl)propan-2-ol as a versatile building block in palladium-catalyzed cross-coupling reactions. This document provides not only detailed, step-by-step protocols for key transformations such as Suzuki-Miyaura, Sonogashira, and Heck couplings but also delves into the mechanistic rationale behind experimental choices. By grounding these protocols in established chemical principles and authoritative literature, this guide aims to empower scientists to leverage this unique reagent for the efficient construction of complex molecular architectures, particularly those relevant to pharmaceutical and materials science applications.[1][2]

Introduction: The Strategic Value of 2-(2-Amino-5-iodophenyl)propan-2-ol

The synthesis of novel molecular entities in drug discovery and materials science is heavily reliant on the availability of functionalized building blocks that enable rapid and efficient diversification. 2-(2-Amino-5-iodophenyl)propan-2-ol is a prime example of such a scaffold. Its structure is strategically designed for synthetic utility:

  • Ortho-Amino Group: The primary amine ortho to the site of coupling can act as a directing group, potentially influencing the regioselectivity and efficiency of catalytic cycles.[3] It also provides a reactive handle for subsequent derivatization, allowing for the synthesis of heterocycles and other complex nitrogen-containing molecules.

  • Para-Iodine Atom: The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, reacting readily under mild conditions.[1] Its position allows for the introduction of a wide array of substituents into the core phenyl ring.

  • Tertiary Alcohol Moiety: The propan-2-ol group enhances the solubility and three-dimensionality of the molecule and its derivatives. This sterically hindered group can influence the conformation of the final products, which is a critical aspect of drug design.[1]

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These reactions provide a powerful methodology for forming carbon-carbon and carbon-heteroatom bonds with high chemoselectivity and functional group tolerance, making them indispensable in the pharmaceutical industry.[5][6]

Physicochemical Properties and Handling

Accurate characterization and safe handling are prerequisites for successful and reproducible experimentation.

Compound Data Summary

The key properties of 2-(2-amino-5-iodophenyl)propan-2-ol are summarized below for quick reference.

PropertyValueSource
CAS Number 305799-73-9[7]
Molecular Formula C₉H₁₂INO[7]
Molecular Weight 277.10 g/mol [7]
Appearance (Varies) Typically a solid
SMILES Code CC(O)(C1=CC(I)=CC=C1N)C[7]
Storage Sealed in dry, 2-8°C[7]
Safety and Handling Precautions

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Always consult the material safety data sheet (MSDS) for any reagent before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[8][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[10]

  • Disposal: Dispose of chemical waste in appropriately labeled containers according to institutional and local regulations.[8][11]

  • Cross-Coupling Reagents: Palladium catalysts, phosphine ligands, and anhydrous solvents require specific handling. Many phosphine ligands are air-sensitive, and palladium reagents can be toxic. All reactions should be set up under an inert atmosphere (Nitrogen or Argon).[12][13]

The Palladium Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4][14]

Palladium_Catalytic_Cycle cluster_cycle General Catalytic Cycle Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)L_n-R² OxAdd->Trans Transmetalation (R²-M) Trans->Pd0 Reductive Elimination Product Product (R¹-R²) Trans->Product        R1X Aryl Halide (R¹-X) e.g., 2-(2-Amino-5-iodophenyl)propan-2-ol R1X->OxAdd R2M Coupling Partner (R²-M) e.g., R²-B(OH)₂, R²-H, R²-C≡CH R2M->Trans caption General mechanism for Pd-catalyzed cross-coupling.

A simplified representation of the palladium catalytic cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-(2-amino-5-iodophenyl)propan-2-ol, forming a Pd(II) intermediate. This is often the rate-determining step.[6]

  • Transmetalation (e.g., Suzuki, Sonogashira): The organic group from the second coupling partner (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.[14] For Heck reactions, this step is replaced by alkene coordination and migratory insertion.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[4][14]

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points. Researchers should perform small-scale optimization of parameters such as catalyst, ligand, base, solvent, and temperature for each new substrate combination.

Experimental_Workflow start Start reagents 1. Add Solids to Flask (Aryl Iodide, Coupling Partner, Base, Pd Catalyst, Ligand) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Anhydrous Solvents (via Syringe) inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Reaction Quench & Work-up (Cool, Dilute, Wash) reaction->workup purify 6. Purification (Column Chromatography) workup->purify end Final Product purify->end caption Standard workflow for a Pd-catalyzed cross-coupling experiment.

A typical workflow for setting up a cross-coupling reaction.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry for creating biaryl structures, favored for its mild conditions and the low toxicity of boronic acid reagents.[5][15]

Expert Insight: The choice of base is critical. It not only facilitates the catalytic cycle but is essential for activating the boronic acid to form a more nucleophilic boronate species, which accelerates the transmetalation step.[15] A mixture of an organic solvent like 1,4-dioxane with water often improves the solubility of both the organic substrates and the inorganic base.[13]

Protocol: Synthesis of 2-(2-Amino-5-phenylphenyl)propan-2-ol

  • Materials:

    • 2-(2-Amino-5-iodophenyl)propan-2-ol (1.0 mmol, 277 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • 1,4-Dioxane (4 mL, anhydrous)

    • Water (1 mL, degassed)[13]

    • Schlenk flask or microwave vial

  • Procedure:

    • To a dry Schlenk flask, add 2-(2-amino-5-iodophenyl)propan-2-ol, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[12][13]

    • Add the anhydrous 1,4-dioxane and degassed water via syringe.

    • Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[12]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating arylalkyne structures that are key intermediates in pharmaceuticals and organic materials.[16][17]

Expert Insight: This reaction typically requires a dual-catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to activate the alkyne.[1] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which undergoes transmetalation with the Pd(II) complex more readily than the alkyne itself. The base, typically an amine like triethylamine (Et₃N), serves both to neutralize the HI generated and as a solvent.[1]

Protocol: Synthesis of 2-(2-Amino-5-(phenylethynyl)phenyl)propan-2-ol

  • Materials:

    • 2-(2-Amino-5-iodophenyl)propan-2-ol (1.0 mmol, 277 mg)

    • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg, 3 mol%)[1]

    • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg, 5 mol%)[1]

    • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 418 µL)

    • Tetrahydrofuran (THF), anhydrous (5 mL)

    • Schlenk flask

  • Procedure:

    • To a dry Schlenk flask, add 2-(2-amino-5-iodophenyl)propan-2-ol, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon three times.[1]

    • Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.

    • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C.[1]

    • Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed (typically 2-8 hours).

    • Cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the product via flash column chromatography (hexane/ethyl acetate gradient).

Heck-Mizoroki Coupling: C(sp²)-C(sp²) Vinylation

The Heck reaction forms a new carbon-carbon bond between an aryl halide and an alkene, providing a powerful route to substituted styrenes and other vinylated aromatics.[18]

Expert Insight: The Heck reaction does not involve transmetalation. Instead, after oxidative addition, the alkene coordinates to the Pd(II) center, followed by migratory insertion and subsequent β-hydride elimination to form the product and a palladium-hydride species. The base is crucial for regenerating the Pd(0) catalyst from this species. Steric factors can influence the regioselectivity of the alkene insertion, but with terminal alkenes like styrene, addition to the less substituted carbon is heavily favored. Microwave irradiation can often dramatically reduce reaction times.[18]

Protocol: Synthesis of (E)-2-(2-Amino-5-styrylphenyl)propan-2-ol

  • Materials:

    • 2-(2-Amino-5-iodophenyl)propan-2-ol (1.0 mmol, 277 mg)

    • Styrene (1.5 mmol, 156 mg, 172 µL)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)

    • Tri-o-tolylphosphine [P(o-tol)₃] (0.04 mmol, 12 mg, 4 mol%)

    • Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)

    • N,N-Dimethylformamide (DMF), anhydrous (4 mL)

    • Sealed reaction tube or microwave vial

  • Procedure:

    • In a reaction tube, combine 2-(2-amino-5-iodophenyl)propan-2-ol, Pd(OAc)₂, and P(o-tol)₃.

    • Seal the tube, and purge with argon.

    • Add anhydrous DMF, triethylamine, and styrene via syringe.

    • Heat the reaction mixture to 100-120 °C (or use equivalent microwave conditions) and stir until the starting material is consumed as monitored by TLC/LC-MS (typically 6-24 hours).[18]

    • Cool the reaction to room temperature and dilute with water (15 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (2 x 10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude material by flash column chromatography to afford the vinylated product, which is typically the trans (E) isomer.[18]

References

  • Application Notes and Protocols for 2-(2-Iodophenyl)
  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
  • 2-(2-Amino-5-iodophenyl)
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides.
  • Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. Benchchem.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Safety Data Sheet: 2-amino-2-ethylpropanediol. Chemos GmbH&Co.KG.
  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradi
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides.
  • Safety Data Sheet: 3-amino-1,2-Propanediol. Fisher Scientific.
  • Suzuki Coupling. Organic Chemistry Portal.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
  • Suzuki‐Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr‐Protected 5‐Iodo‐2′‐Deoxyuridine via Palladium‐catalyzed Reactions.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
  • Safety D
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids by Sonogashira Reactions.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • SAFETY DATA SHEET - Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane. Sigma-Aldrich.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

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Application

Application of 2-(2-Amino-5-iodophenyl)propan-2-ol in the Synthesis of Kinase Inhibitors: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery The targeted inhibition of protein kinases has emerged as a cornerstone of modern cancer t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery

The targeted inhibition of protein kinases has emerged as a cornerstone of modern cancer therapy. Within the vast chemical space of kinase inhibitors, specific structural motifs often reappear, conferring advantageous properties for binding to the highly conserved ATP-binding site. One such privileged scaffold is the substituted aminophenyl moiety, which serves as a versatile anchor for building potent and selective inhibitors. 2-(2-Amino-5-iodophenyl)propan-2-ol is a key starting material that embodies this principle, providing a unique combination of reactive handles and structural features crucial for the synthesis of a new generation of kinase inhibitors, most notably in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors.[1]

This technical guide provides an in-depth exploration of the application of 2-(2-Amino-5-iodophenyl)propan-2-ol in the synthesis of kinase inhibitors. We will delve into the strategic importance of its functional groups, detail common synthetic transformations, provide an exemplary experimental protocol, and discuss the mechanistic basis for the activity of the resulting inhibitors.

The Strategic Importance of 2-(2-Amino-5-iodophenyl)propan-2-ol

The utility of 2-(2-Amino-5-iodophenyl)propan-2-ol as a building block for kinase inhibitors stems from the distinct roles of its three key structural features: the ortho-amino group, the para-iodo substituent, and the tertiary alcohol moiety.

  • The ortho-Amino Group: This primary amine serves as a crucial nucleophile in palladium-catalyzed cross-coupling reactions, most commonly the Buchwald-Hartwig amination.[2][3] This reaction allows for the facile formation of a C-N bond, linking the aminophenyl core to a heterocyclic system, a common feature of many kinase inhibitors that interact with the hinge region of the kinase domain.[4][5]

  • The para-Iodo Substituent: The iodine atom provides a highly reactive site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[6] This allows for the introduction of diverse substituents that can occupy different pockets of the ATP-binding site, thereby fine-tuning the inhibitor's potency and selectivity. The high reactivity of the C-I bond often allows for selective coupling in the presence of other, less reactive halides like chlorides or bromides.[7]

  • The Tertiary Alcohol (2-propan-2-ol) Moiety: This group is not merely a synthetic handle but often plays a direct role in the inhibitor's biological activity. The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the kinase's active site. For instance, in some kinase inhibitors, a tertiary alcohol has been shown to form a crucial hydrogen bond with an asparagine residue, contributing significantly to binding affinity and selectivity.[8] Furthermore, the gem-dimethyl groups can provide favorable steric interactions and contribute to the overall lipophilicity of the molecule, influencing its pharmacokinetic properties.

Synthetic Strategies: Building Kinase Inhibitors from a Key Intermediate

The synthesis of complex kinase inhibitors from 2-(2-Amino-5-iodophenyl)propan-2-ol predominantly relies on sequential palladium-catalyzed cross-coupling reactions. The differential reactivity of the amino and iodo groups allows for a controlled and stepwise construction of the final molecule.

A common strategy involves an initial Buchwald-Hartwig amination to introduce a heterocyclic moiety, followed by a subsequent cross-coupling reaction at the iodo position to append another functional group. This approach is exemplified in the synthesis of Alectinib, a potent ALK inhibitor.[9][10]

Diagram 1: General Synthetic Strategy

G A 2-(2-Amino-5-iodophenyl)propan-2-ol C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->C B Heterocyclic Halide/Triflate B->C D Coupled Intermediate C->D C-N Bond Formation F Second Cross-Coupling (e.g., Suzuki, Sonogashira) D->F E Coupling Partner (e.g., Boronic Acid, Alkyne) E->F G Kinase Inhibitor Scaffold F->G C-C Bond Formation

Caption: A general two-step synthetic workflow for kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination of 2-(2-Amino-5-iodophenyl)propan-2-ol

This protocol provides a representative procedure for the palladium-catalyzed amination of 2-(2-Amino-5-iodophenyl)propan-2-ol with a heterocyclic partner, a key step in the synthesis of many kinase inhibitors. The conditions are based on established methodologies for Buchwald-Hartwig amination and may require optimization for specific substrates.[11][12][13]

Materials:

  • 2-(2-Amino-5-iodophenyl)propan-2-ol

  • Heterocyclic halide (e.g., 2-chloro-4-methylpyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-(2-Amino-5-iodophenyl)propan-2-ol (1.0 eq), the heterocyclic halide (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Stir the reaction mixture at 100-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.

Table 1: Key Reaction Parameters and Typical Ranges

ParameterConditionRationale
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Precursors to the active Pd(0) catalyst.
Ligand Xantphos, BINAP, RuPhosBulky electron-rich phosphines that promote oxidative addition and reductive elimination.
Base Cs₂CO₃, K₃PO₄, NaOt-BuDeprotonates the amine to facilitate its coordination to the palladium center.
Solvent 1,4-Dioxane, TolueneAnhydrous, high-boiling point solvents are typically required.
Temperature 80-120 °CSufficient thermal energy is needed to drive the catalytic cycle.

Mechanism of Action and the Role of Key Structural Moieties

Kinase inhibitors derived from 2-(2-Amino-5-iodophenyl)propan-2-ol typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that are often dysregulated in cancer.[5]

The core aminophenyl structure, once coupled to a suitable heterocycle, often forms one or more hydrogen bonds with the "hinge" region of the kinase, a conserved segment of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP and is a critical determinant of inhibitor potency.[4]

Diagram 2: Kinase Inhibitor Binding in the ATP Pocket

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Moieties Hinge Hinge Region (Backbone Amides/Carbonyls) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Region Inhibitor Kinase Inhibitor Heterocycle Hinge-Binding Heterocycle Core Aminophenyl Core SideChain Side Chain (from Iodo position) TertiaryAlcohol Tertiary Alcohol Heterocycle->Hinge H-Bonds Core->Hinge SideChain->HydrophobicPocket Hydrophobic Interactions TertiaryAlcohol->SolventFront H-Bonds / Solvent Interactions

Caption: Schematic of kinase inhibitor interactions within the ATP binding site.

The substituents introduced at the iodo position can project into a hydrophobic pocket adjacent to the hinge region, forming van der Waals interactions that further enhance binding affinity. The tertiary alcohol moiety, as previously mentioned, can form specific hydrogen bonds with residues in the solvent-exposed region of the active site, contributing to both potency and selectivity. The precise nature of these interactions is, of course, dependent on the specific kinase being targeted.

Conclusion

2-(2-Amino-5-iodophenyl)propan-2-ol is a highly valuable and versatile starting material in the synthesis of kinase inhibitors. Its unique combination of an ortho-amino group, a para-iodo substituent, and a tertiary alcohol moiety provides medicinal chemists with a powerful platform for the construction of complex and highly functionalized molecules. The strategic application of palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of potent and selective kinase inhibitors, as exemplified by the successful development of Alectinib. A thorough understanding of the synthetic methodologies and the structure-activity relationships associated with this privileged scaffold will continue to drive the discovery of novel and effective targeted therapies for cancer and other diseases.

References

  • Alectinib hydrochloride. (2019). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

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  • MSN Laboratories Private Limited, Hetero Labs Limited, & Aurobindo Pharma Ltd. (2019). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. WO2019211868A1.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Schultz, T. W., Arnold, L. M., Wilke, T. S., & Moulton, M. P. (1990). Relationships of quantitative structure-Activity for normal aliphatic alcohols. University of Kentucky. [Link]

  • Fresenius Kabi Ipsum Srl & Univ Bologna Alma Mater Studiorum. (2021).
  • Lesyk, R., & Gzella, A. K. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate. [Link]

  • Kaur, N., Singh, G., & Kumar, R. (2023). Recent Updates on Structural Aspects of ALK Inhibitors as an Anticancer Agent. Current Drug Targets, 24(8), 683-700. [Link]

  • Lesyk, R., & Gzella, A. K. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. Journal of Molecular Structure, 1301, 137350. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MSN Laboratories Private Limited, Hetero Labs Limited, & Aurobindo Pharma Ltd. (2019). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. WO 2019/211868 A1. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2022). Synthesis method of alectinib. WO2022051983A1.
  • Lee, C.-C., & Lin, Y.-L. (2023). How Ligands Interact with the Kinase Hinge. ChemRxiv. [Link]

  • Tuba, R., & Szabó, D. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997–1003. [Link]

  • Li, C., Li, Y., Wang, Y., Zhang, Y., & Zhang, H. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23419–23428. [Link]

  • Vantourout, J. C., Richardson, A. D., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society, 146(28), 19414–19424. [Link]

  • Khandelwal, A., et al. (2022). Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode. ACS Medicinal Chemistry Letters, 13(12), 1930–1937. [Link]

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Method

Application Notes and Protocols for the Synthesis of 2-(2-Amino-5-iodophenyl)propan-2-ol via Grignard Reaction

Introduction: Strategic Synthesis of a Key Pharmaceutical Building Block 2-(2-Amino-5-iodophenyl)propan-2-ol is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure, featuring a te...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of a Key Pharmaceutical Building Block

2-(2-Amino-5-iodophenyl)propan-2-ol is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure, featuring a tertiary alcohol, a primary aromatic amine, and an aryl iodide, offers multiple points for diversification, making it an attractive scaffold for the synthesis of complex molecular architectures. The aryl iodide moiety is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds.

However, the synthesis of this molecule presents a significant chemical challenge. The presence of a mildly acidic primary amine (pKa of the anilinium ion is ~4.6) is incompatible with the strongly basic nature of Grignard reagents. A direct Grignard reaction on an amino-substituted aryl halide is not feasible as the Grignard reagent would be rapidly quenched by the amine proton.

This application note details a robust and reliable two-step synthetic route that circumvents this issue by introducing the amino group in a protected form as a nitro group. The synthesis proceeds through a nitro-substituted tertiary alcohol intermediate, which is then chemoselectively reduced to the desired product. This "nitro-first" strategy is a cornerstone of modern organic synthesis, allowing for the use of powerful organometallic reagents in the presence of otherwise incompatible functional groups.

Overall Synthetic Strategy

The synthesis is divided into two key transformations:

  • Step 1: Grignard Reaction. Formation of a tertiary alcohol by reacting the Grignard reagent derived from a suitable dihalo-nitrobenzene with acetone. For this protocol, we propose starting with 2-bromo-4-iodo-1-nitrobenzene, where the Grignard reagent is selectively formed at the more reactive carbon-bromine bond.

  • Step 2: Chemoselective Nitro Reduction. Reduction of the nitro group in the intermediate to the corresponding primary amine, yielding the final product. This step requires a mild reducing agent that does not affect the tertiary alcohol or the aryl iodide.

Synthetic Workflow start 2-Bromo-4-iodo-1-nitrobenzene intermediate 2-(5-Iodo-2-nitrophenyl)propan-2-ol start->intermediate 1. Mg, THF 2. Acetone 3. aq. NH4Cl workup product 2-(2-Amino-5-iodophenyl)propan-2-ol intermediate->product SnCl2·2H2O, EtOH or Fe, NH4Cl, EtOH/H2O

Caption: Overall two-step synthesis of 2-(2-Amino-5-iodophenyl)propan-2-ol.

Part 1: Synthesis of 2-(5-Iodo-2-nitrophenyl)propan-2-ol via Grignard Reaction

Principle and Mechanistic Insights

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group.[2] In this specific case, the Grignard reagent formed from 2-bromo-4-iodo-1-nitrobenzene attacks the carbonyl carbon of acetone. The resulting magnesium alkoxide is then protonated during aqueous workup to yield the tertiary alcohol.

The nitro group, being strongly electron-withdrawing, can potentially interfere with the formation of the Grignard reagent. However, Grignard formation from nitro-containing aryl halides is a known process, though it may require careful control of reaction conditions to minimize side reactions. The use of a dihalo precursor with differential reactivity (Br vs. I) allows for selective Grignard formation.

Grignard Mechanism reagent Ar-MgBr acetone O=C(CH3)2 reagent->acetone Nucleophilic Attack intermediate Ar-C(CH3)2-O-MgBr acetone->intermediate product Ar-C(CH3)2-OH intermediate->product Protonation h3o H3O+

Caption: Mechanism of the Grignard reaction with acetone.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Bromo-4-iodo-1-nitrobenzene327.9110.01.0
Magnesium turnings24.3112.01.2
Iodine253.811 crystal-
Anhydrous Tetrahydrofuran (THF)-50 mL-
Acetone58.0811.01.1
Saturated aq. NH4Cl solution-50 mL-
Diethyl ether-100 mL-
Anhydrous MgSO4---

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (12.0 mmol) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This process helps to remove the passivating oxide layer on the magnesium surface.

  • Grignard Reagent Formation: Add anhydrous THF (20 mL) to the activated magnesium. Dissolve 2-bromo-4-iodo-1-nitrobenzene (10.0 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel. Add a small portion of the aryl halide solution to the magnesium suspension to initiate the reaction, which is indicated by gentle bubbling and a slight increase in temperature. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve acetone (11.0 mmol) in anhydrous THF (10 mL) and add it to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional hour.

  • Work-up and Purification: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride (50 mL) with vigorous stirring. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Chemoselective Reduction of 2-(5-Iodo-2-nitrophenyl)propan-2-ol

Rationale for Method Selection

The reduction of the nitro group to a primary amine in the presence of a tertiary alcohol and an aryl iodide requires a chemoselective reducing agent.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): While effective for nitro reduction, this method can also lead to hydrodehalogenation (loss of the iodine atom).[3][4]

  • Strong Hydride Reagents (e.g., LiAlH₄): These reagents will react with the hydroxyl group and are generally not suitable for the reduction of aromatic nitro groups to anilines, often leading to azo compounds.

  • Metal/Acid Systems (e.g., Fe/HCl, Sn/HCl): These are classic methods for nitro reduction. However, the strongly acidic conditions can promote dehydration of the tertiary alcohol.

  • Tin(II) Chloride (SnCl₂·2H₂O): This reagent is a mild and effective reducing agent for aromatic nitro compounds and is known for its excellent functional group tolerance.[1][3] It is a preferred method when other sensitive groups are present.

  • Iron/Ammonium Chloride (Fe/NH₄Cl): This system provides a neutral and convenient method for the reduction of nitroarenes and is also highly chemoselective.[5]

Given its mildness and high chemoselectivity, tin(II) chloride dihydrate is an excellent choice for this transformation.

Experimental Protocol (using SnCl₂·2H₂O)

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-(5-Iodo-2-nitrophenyl)propan-2-ol321.115.01.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6320.04.0
Ethanol (EtOH)-50 mL-
Saturated aq. NaHCO₃ solution-As needed-
Ethyl acetate (EtOAc)-100 mL-
Anhydrous Na₂SO₄---

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(5-iodo-2-nitrophenyl)propan-2-ol (5.0 mmol) in ethanol (50 mL).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (20.0 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8. This will result in the precipitation of tin salts.[6] Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-(2-amino-5-iodophenyl)propan-2-ol.

Conclusion

The presented two-step synthetic route provides a reliable and scalable method for the preparation of 2-(2-amino-5-iodophenyl)propan-2-ol. By employing a "nitro-first" strategy, the challenges associated with the incompatibility of a free amino group in Grignard reactions are effectively overcome. The use of a mild and chemoselective nitro reduction with tin(II) chloride ensures the integrity of the tertiary alcohol and aryl iodide functionalities, leading to the desired product in good yield and purity. This protocol is well-suited for researchers and scientists in the field of drug development who require access to this versatile synthetic building block.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of the PPGs 2-(2-nitrophenyl)-1-phenylpropan-1-ol 12) and.... Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • YouTube. (2016). Grignard Reaction with Acetone. Retrieved from [Link]

  • ResearchGate. (2006). About the Inhibition of Grignard Reagent Formation by p‐Dinitrobenzene: Comparing the Mechanism of Grignard Reagent Formation and the SRN1 Mechanism. Retrieved from [Link]

  • ResearchGate. (2018). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • MDPI. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2022). Transfer hydrogenation process between nitroarenes and alcohols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • YouTube. (2014). Grignard Reagent-Mediated Oxidation of Acetone to a 3° Alcohol (RXN Mechanism). Retrieved from [Link]

  • Patsnap Eureka. (2013). Synthesis method of 2-phenyl-2-propanol and acetophenone through catalytic oxidation of cumene. Retrieved from [Link]

  • Semantic Scholar. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Retrieved from [Link]

  • ResearchGate. (2014). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Propan 2 ol – Knowledge and References. Retrieved from [Link]

  • YouTube. (2022). catalytic hydrogenation - Organic Chemistry One (1) Lecture Series Video 47. Retrieved from [Link]

  • Reddit. (2019). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Semantic Scholar. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Retrieved from [Link]

  • Chegg.com. (2023). Solved Synthesis of 1-Iodo-4-nitrobenzene Diazonium. Retrieved from [Link]

  • YouTube. (2019). Carboxylic Acids to Alcohols, Part 2: Hydrogenation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-Nitrophenol. Retrieved from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic pathways to 2-(2-Amino-5-iodophenyl)propan-2-ol

Introduction 2-(2-Amino-5-iodophenyl)propan-2-ol is a valuable substituted aniline derivative with potential applications as a building block in medicinal chemistry and materials science. Its structure, featuring an orth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Amino-5-iodophenyl)propan-2-ol is a valuable substituted aniline derivative with potential applications as a building block in medicinal chemistry and materials science. Its structure, featuring an ortho-amino alcohol and a para-iodo substituent, presents unique challenges and opportunities for synthetic chemists. This guide provides a comparative analysis of three distinct synthetic pathways to this target molecule, offering detailed experimental protocols and a critical evaluation of each route's merits and drawbacks. The pathways have been designed based on established and reliable organic transformations, ensuring scientific integrity and reproducibility.

Pathway 1: Grignard Reaction on an Aniline Precursor followed by Electrophilic Iodination

This pathway prioritizes the early installation of the aminopropanol functionality, followed by a late-stage iodination. The core principle is the protection of the reactive amino group, followed by a Grignard reaction to construct the tertiary alcohol, and subsequent iodination of the electron-rich aromatic ring.

Workflow Diagram

Pathway 1 A 2-Aminoacetophenone B 2-Acetamidoacetophenone A->B Acetic Anhydride, Pyridine C 2-(2-Acetamidophenyl)propan-2-ol B->C CH3MgBr, THF D 2-(2-Acetamido-5-iodophenyl)propan-2-ol C->D ICl, Acetic Acid E 2-(2-Amino-5-iodophenyl)propan-2-ol D->E HCl, Reflux

Caption: Pathway 1: Acetyl protection, Grignard reaction, iodination, and deprotection.

Experimental Protocols

Step 1: Protection of 2-Aminoacetophenone

  • Rationale: The free amino group in the starting material would quench the Grignard reagent. Therefore, protection as an acetamide is a necessary first step.

  • Procedure: To a solution of 2-aminoacetophenone (1.0 eq) in pyridine (5.0 vol), acetic anhydride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the mixture is poured into ice-water and the precipitated solid is filtered, washed with water, and dried under vacuum to afford 2-acetamidoacetophenone.

Step 2: Grignard Reaction

  • Rationale: A Grignard reaction with methylmagnesium bromide on the ketone will form the desired tertiary alcohol.[1][2][3]

  • Procedure: A solution of 2-acetamidoacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF, 10.0 vol) is added dropwise to a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) at 0 °C under a nitrogen atmosphere. The reaction is then warmed to room temperature and stirred for 3 hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(2-acetamidophenyl)propan-2-ol.

Step 3: Electrophilic Iodination

  • Rationale: The acetamido group is an ortho-, para-director, and the para position is sterically accessible for electrophilic iodination. Iodine monochloride is an effective iodinating agent for activated aromatic rings.[4]

  • Procedure: 2-(2-Acetamidophenyl)propan-2-ol (1.0 eq) is dissolved in glacial acetic acid (10.0 vol). To this solution, iodine monochloride (1.1 eq) in acetic acid is added dropwise at room temperature. The mixture is stirred for 4 hours. The reaction is then poured into an aqueous solution of sodium thiosulfate to quench excess iodine. The product is extracted with ethyl acetate, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product, 2-(2-acetamido-5-iodophenyl)propan-2-ol, is purified by column chromatography.

Step 4: Deprotection

  • Rationale: Acidic hydrolysis of the acetamide will reveal the target primary amine.

  • Procedure: 2-(2-Acetamido-5-iodophenyl)propan-2-ol (1.0 eq) is suspended in a 6 M solution of hydrochloric acid (10.0 vol) and heated to reflux for 4 hours. The solution is then cooled to room temperature and neutralized with a concentrated sodium hydroxide solution until pH 8-9. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-(2-amino-5-iodophenyl)propan-2-ol.

Pathway 2: Grignard Reaction on a Nitro Precursor, followed by Reduction and Iodination

This approach introduces the propan-2-ol moiety onto a nitro-substituted benzene ring. The nitro group is then reduced to an amine, which is subsequently iodinated.

Workflow Diagram

Pathway 2 A 2-Nitroacetophenone B 2-(2-Nitrophenyl)propan-2-ol A->B CH3MgBr, THF C 2-(2-Aminophenyl)propan-2-ol B->C SnCl2·2H2O, EtOH D 2-(2-Amino-5-iodophenyl)propan-2-ol C->D ICl, Acetic Acid

Caption: Pathway 2: Grignard reaction, nitro reduction, and iodination.

Experimental Protocols

Step 1: Grignard Reaction on 2-Nitroacetophenone

  • Rationale: The nitro group is generally compatible with Grignard reagents, allowing for the selective formation of the tertiary alcohol.[5]

  • Procedure: To a solution of 2-nitroacetophenone (1.0 eq) in anhydrous THF (10.0 vol) at -78 °C under a nitrogen atmosphere, a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated to yield 2-(2-nitrophenyl)propan-2-ol.

Step 2: Reduction of the Nitro Group

  • Rationale: The reduction of the nitro group to an amine can be achieved chemoselectively in the presence of the tertiary alcohol using tin(II) chloride.[6][7][8]

  • Procedure: To a solution of 2-(2-nitrophenyl)propan-2-ol (1.0 eq) in ethanol (15.0 vol), tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq) is added, and the mixture is heated to reflux for 3 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The solution is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-(2-aminophenyl)propan-2-ol.

Step 3: Electrophilic Iodination

  • Rationale: The resulting 2-(2-aminophenyl)propan-2-ol is an activated aniline derivative that can be regioselectively iodinated at the para position.

  • Procedure: 2-(2-Aminophenyl)propan-2-ol (1.0 eq) is dissolved in glacial acetic acid (10.0 vol). A solution of iodine monochloride (1.1 eq) in acetic acid is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours. The mixture is then poured into an aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The final product, 2-(2-amino-5-iodophenyl)propan-2-ol, is purified by column chromatography.

Pathway 3: Sandmeyer Reaction on a Diamine Precursor

This pathway utilizes the Sandmeyer reaction, a classic method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[9][10][11]

Workflow Diagram

Pathway 3 A 5-Nitro-2-aminoacetophenone B 2-(2-Amino-5-nitrophenyl)propan-2-ol A->B CH3MgBr, THF C 2-(2,5-Diaminophenyl)propan-2-ol B->C SnCl2·2H2O, EtOH D Diazonium Salt Intermediate C->D NaNO2, HCl, 0 °C E 2-(2-Amino-5-iodophenyl)propan-2-ol D->E KI (aq)

Caption: Pathway 3: Grignard reaction, nitro reduction, diazotization, and Sandmeyer iodination.

Experimental Protocols

Step 1: Grignard Reaction on 5-Nitro-2-aminoacetophenone

  • Rationale: The Grignard reaction is performed on a starting material that already contains the precursors to both the amino and iodo functionalities.

  • Procedure: Following a similar procedure to Pathway 2, Step 1, 5-nitro-2-aminoacetophenone is reacted with methylmagnesium bromide to yield 2-(2-amino-5-nitrophenyl)propan-2-ol.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is selectively reduced to an amine, yielding a diamine intermediate.

  • Procedure: Following a similar procedure to Pathway 2, Step 2, 2-(2-amino-5-nitrophenyl)propan-2-ol is reduced with tin(II) chloride dihydrate to produce 2-(2,5-diaminophenyl)propan-2-ol.

Step 3 & 4: Diazotization and Sandmeyer Iodination

  • Rationale: The more sterically accessible amino group at the 5-position can be selectively diazotized and subsequently displaced by iodide.

  • Procedure: 2-(2,5-Diaminophenyl)propan-2-ol (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid (3.0 eq) and water (10.0 vol) and cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 30 minutes at 0 °C and then added to a solution of potassium iodide (1.5 eq) in water. The mixture is allowed to warm to room temperature and stirred for 2 hours. The product is extracted with ethyl acetate, and the organic layer is washed with sodium thiosulfate solution, sodium bicarbonate solution, and brine. After drying and concentration, the crude product is purified by column chromatography to yield 2-(2-amino-5-iodophenyl)propan-2-ol.

Comparative Analysis

FeaturePathway 1Pathway 2Pathway 3
Number of Steps 434 (or 3 if starting from the nitro-amino acetophenone)
Starting Materials 2-Aminoacetophenone2-Nitroacetophenone5-Nitro-2-aminoacetophenone
Overall Yield ModerateModerate to GoodModerate
Scalability GoodGoodModerate (diazotization can be challenging on a large scale)
Safety Concerns Grignard reaction (moisture sensitive, exothermic).Grignard reaction, use of tin salts.Grignard reaction, diazotization (potentially explosive intermediates), use of tin salts.
Key Advantages Well-established reactions, reliable protection-deprotection strategy.Fewer steps, potentially higher overall yield.Convergent approach.
Key Disadvantages Longer route due to protection/deprotection.Regioselectivity of iodination might be an issue without careful control.Diazonium salts can be unstable; potential for side reactions.

Conclusion

All three presented pathways offer viable routes to 2-(2-amino-5-iodophenyl)propan-2-ol.

  • Pathway 2 appears to be the most efficient on paper, with the fewest synthetic steps. Its success hinges on the clean execution of the Grignard reaction on the nitro-substituted starting material and the subsequent chemoselective reduction and regioselective iodination.

  • Pathway 1 is a more traditional and perhaps more robust approach, with the protection-deprotection strategy offering a higher degree of control over the reactivity of the functional groups. While it involves an additional step, the individual reactions are generally high-yielding and reliable.

  • Pathway 3 , utilizing a Sandmeyer reaction, is a classic and powerful method for introducing the iodo group. However, the stability of the diazonium salt intermediate can be a concern, and this may affect the overall yield and scalability of the process.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling potentially hazardous reagents and intermediates.

References

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

  • ResearchGate. Synthesis of the PPGs 2-(2-nitrophenyl)-1-phenylpropan-1-ol 12) and... [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Google Patents.
  • Taylor & Francis Online. Propan 2 ol – Knowledge and References. [Link]

  • Chemistry Stack Exchange. What groups can be reduced by Sn/HCl?. [Link]

  • Organic Syntheses. 3. [Link]

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  • YouTube. Iodination of propanone. [Link]

  • YouTube. Practice Problem: Grignard Reactions. [Link]

  • R Discovery. Iodination Of Anilines Research Articles. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. [Link]

  • Reddit. Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. [Link]

  • Organic & Biomolecular Chemistry. Iodination of anilines and phenols with 18-crown-6 supported ICl2−. [Link]

  • Chemchart. 2-(2-aminophenyl)propan-2-ol. [Link]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • ResearchGate. Synthesis of Diiodo- and Triiodoanilines by Iodination of Aniline with Potassium Dichloroiodate and Preparation of 1,3,5-Triiodobenzene. [Link]

  • YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]

  • Google Patents. CN101033193A - Method of synthesizing 2-aminopropanol.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Iodination. [Link]

  • PrepChem.com. Synthesis of 2-phenylpropanol. [Link]

  • ResearchGate. 2-(2-Benzylphenyl)propan-2-ol. [Link]

  • ResearchGate. Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. [Link]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

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Comparative

A Comparative Guide to Purity Validation of 2-(2-Amino-5-iodophenyl)propan-2-ol: HPLC as the Gold Standard

As a crucial intermediate in pharmaceutical synthesis, the purity of 2-(2-Amino-5-iodophenyl)propan-2-ol is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy o...

Author: BenchChem Technical Support Team. Date: February 2026

As a crucial intermediate in pharmaceutical synthesis, the purity of 2-(2-Amino-5-iodophenyl)propan-2-ol is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Regulatory bodies such as the International Council on Harmonisation (ICH) mandate rigorous characterization and quantification of any impurity present at levels of 0.1% or higher.[1] This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound, comparing its performance with other key analytical techniques.

The narrative is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to purity assessment.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components within a mixture.[2][3][4] For a molecule like 2-(2-Amino-5-iodophenyl)propan-2-ol, which possesses a UV-active aromatic ring, Reverse-Phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity, making it ideal for analyzing organic molecules.[3]

Causality in HPLC Method Development

A robust HPLC method is not a matter of chance; it is the result of deliberate choices based on the physicochemical properties of the analyte and potential impurities.

  • Column Selection: The stationary phase is the heart of the separation. For 2-(2-Amino-5-iodophenyl)propan-2-ol, a C18 (octadecylsilane) column is the logical starting point. The non-polar nature of the C18 alkyl chains provides strong hydrophobic interactions with the aromatic and aliphatic moieties of the analyte, ensuring good retention and allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase Composition: The mobile phase composition is critical for achieving optimal resolution. A typical mobile phase for this analysis would consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The buffer controls the pH, which can influence the ionization state and thus the retention of the amino group on the analyte. Acetonitrile is often preferred for its lower viscosity and superior UV transparency. A gradient elution, where the proportion of the organic solvent is increased over time, is highly effective for separating compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main analyte peak.[5]

  • Detector Selection: The presence of the iodinated phenyl ring in the molecule makes it an excellent chromophore. A UV-Vis detector, particularly a Diode Array Detector (DAD), is the ideal choice.[6] A DAD allows for monitoring at multiple wavelengths simultaneously, which helps in identifying co-eluting peaks and selecting the optimal wavelength for quantification that maximizes sensitivity for the analyte and its potential impurities.[6]

Workflow for HPLC Purity Validation

The following diagram illustrates the logical flow from method development to a fully validated analytical procedure, compliant with regulatory expectations.

HPLC_Validation_Workflow cluster_validation Validation Parameters Method_Dev Method Development & Optimization (Column, Mobile Phase, Detector) Specificity Specificity Method_Dev->Specificity Initial Assessment Method_Val Method Validation (per ICH Q2(R2)) Validated_Method Validated Purity Assay Method Method_Val->Validated_Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Robustness->Method_Val

Caption: Workflow for HPLC method validation per ICH guidelines.

Experimental Protocols

Protocol 1: HPLC Purity Determination and Validation

This protocol is designed to be a self-validating system, where the results of each validation step confirm the method's suitability for its intended purpose.

1. Materials and Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and DAD detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • 2-(2-Amino-5-iodophenyl)propan-2-ol reference standard and test sample.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid for buffer preparation.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (or optimal wavelength determined by DAD).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

4. Validation Procedure (Abbreviated per ICH Q2(R2) Guidelines[7][8]):

  • Specificity: Analyze the diluent, a placebo (if in a formulation), the reference standard, and the test sample. Spike the sample with known related substances if available to demonstrate separation. The method is specific if the analyte peak is resolved from all other peaks.

  • Linearity: Prepare a series of at least five concentrations of the reference standard across a range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Analyze samples with known concentrations (e.g., by spiking a placebo with the analyte at three different levels in triplicate). Accuracy is expressed as the percentage recovery, with an acceptance criterion typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Perform six replicate injections of the sample solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of approximately 10:1.

Comparative Analysis: Alternative and Complementary Techniques

While HPLC is the workhorse for purity quantification, other techniques offer complementary information, particularly for impurity identification and the analysis of specific types of impurities.

Technique Principle Primary Application for this Analyte Pros Cons
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[2]Primary quantitative purity assay. High precision and accuracy; robust and reproducible; widely available; excellent for non-volatile impurities.[4]Provides limited structural information for unknown impurities; not suitable for highly volatile compounds.[9]
LC-MS HPLC separation coupled with mass spectrometry detection.[10]Impurity identification and characterization. Provides molecular weight and fragmentation data, enabling structural elucidation of unknown impurities.[10][11]More complex and expensive instrumentation; quantitative response can be less uniform than UV.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry.[12]Analysis of residual solvents and other volatile impurities. Excellent for volatile and semi-volatile compounds; highly sensitive and specific.[13][14]Not suitable for non-volatile analytes without derivatization; potential for thermal degradation of the main compound.[15]
qNMR Quantitative analysis based on the direct proportionality between NMR signal integral and the number of nuclei.[16]Orthogonal, primary method for absolute purity determination. Does not require a reference standard of the analyte itself; provides structural confirmation; highly accurate.[17][18][19]Lower sensitivity than chromatographic methods; requires a highly pure internal standard; higher sample concentration needed.[17]

Protocols for Alternative Methods

Protocol 2: Impurity Identification by LC-MS

1. Rationale: This method is used to identify unknown peaks observed during the HPLC-UV analysis. The goal is to obtain the mass-to-charge ratio (m/z) of the impurity to help determine its molecular formula and structure.

2. Instrumentation and Conditions:

  • LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Use the same HPLC method as described in Protocol 1 to ensure chromatographic correlation.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is suitable for the amino group on the analyte.

  • Mass Range: Scan from m/z 100 to 800.

3. Procedure:

  • Inject the sample solution that showed impurities in the HPLC-UV analysis.

  • Correlate the retention times of the impurity peaks from the UV chromatogram to the peaks in the Total Ion Chromatogram (TIC).

  • Extract the mass spectrum for each impurity peak. The accurate mass measurement can be used to predict possible elemental compositions.

  • Perform tandem MS (MS/MS) to induce fragmentation, providing structural clues for identification.

Protocol 3: Residual Solvent Analysis by Headspace GC-MS

1. Rationale: To quantify volatile organic compounds (e.g., solvents from the synthesis like toluene or methanol) that cannot be analyzed by HPLC.[12][20] Headspace sampling avoids injecting the non-volatile API into the GC system.[14]

2. Instrumentation and Conditions:

  • GC-MS system with a headspace autosampler.

  • Column: A polar column (e.g., DB-WAX or equivalent).

  • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 220°C.

  • Carrier Gas: Helium.

  • Headspace Parameters: Vial equilibration at 80°C for 15 minutes.

3. Procedure:

  • Accurately weigh the API sample into a headspace vial.

  • Add a high-boiling point solvent (e.g., DMSO) to dissolve the sample.

  • Seal the vial and place it in the headspace autosampler.

  • Run the analysis and quantify residual solvents against a calibrated standard.

Protocol 4: Absolute Purity by Quantitative NMR (qNMR)

1. Rationale: To provide an orthogonal and primary measure of purity that is independent of chromatographic methods.[18][21] This technique quantifies the analyte against a certified internal standard of known purity.[16][19]

2. Instrumentation and Materials:

  • NMR spectrometer (≥400 MHz).

  • Certified internal standard (e.g., maleic acid or dimethyl sulfone), which must have a known purity, be stable, and have peaks that do not overlap with the analyte.

  • Deuterated solvent (e.g., DMSO-d6).

3. Procedure:

  • Accurately weigh a specific amount of the API sample and the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of deuterated solvent.

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the established qNMR equation that relates the integral values, number of protons, molecular weights, and masses of the analyte and the standard.[16]

Conclusion

For the routine quality control and purity validation of 2-(2-Amino-5-iodophenyl)propan-2-ol, a well-developed and validated RP-HPLC method stands as the gold standard due to its high precision, accuracy, and robustness.[22] It provides the reliable quantitative data required for batch release and stability studies.

However, a comprehensive analytical strategy embraces the concept of orthogonality. Techniques like LC-MS are indispensable for the critical task of identifying unknown impurities, while GC-MS is essential for controlling volatile residual solvents.[11] Furthermore, qNMR serves as a powerful, primary method to determine absolute purity, providing an independent verification of the chromatographic results.[18] By integrating these techniques, researchers and drug development professionals can build a complete and scientifically sound purity profile, ensuring the quality and safety of the final pharmaceutical product.

References

  • Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? . ResolveMass Laboratories Inc. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Lab-Training. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available from: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products . OMICS International. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds . Preprints.org. Available from: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling . CHIMIA. Available from: [Link]

  • GC-MS applications in pharmaceutical analysis . European Pharmaceutical Review. Available from: [Link]

  • Steps involved in HPLC Method Development . Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Validation of Analytical Procedure Q2(R2) . ICH. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available from: [Link]

  • Navigating HPLC Method Development: Tips for Success . Pharma's Almanac. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH . Pharmacia. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . ACS Publications. Available from: [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health . Labcompare. Available from: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. Available from: [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds . Chemistry LibreTexts. Available from: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization . PubMed. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. Available from: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir . NIH. Available from: [Link]

  • Techniques and Methods of Identification . ResearchGate. Available from: [Link]

  • 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis . Drawell. Available from: [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling . SCIEX. Available from: [Link]

  • (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW . ResearchGate. Available from: [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes . JEOL Ltd. Available from: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis . Emery Pharma. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available from: [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination . YouTube. Available from: [Link]

  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System . Shimadzu. Available from: [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis . Institute of Science, Nagpur. Available from: [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH . ResearchGate. Available from: [Link]

  • PROPAN-2-OL FOR HPLC . Purity Solvents. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . WJPR. Available from: [Link]

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Validation

A Senior Application Scientist's Guide: Grignard vs. Organolithium Reagents in Synthesis

An In-depth Comparison of Cost, Efficiency, and Practicality for Research and Development For over a century, the carbon-nucleophile bond forged by organometallic reagents has been a cornerstone of synthetic chemistry, e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison of Cost, Efficiency, and Practicality for Research and Development

For over a century, the carbon-nucleophile bond forged by organometallic reagents has been a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures. Among these, Grignard (organomagnesium) and organolithium reagents stand as the two most prominent tools for forming carbon-carbon bonds. The choice between them is often non-trivial, dictated by a nuanced interplay of reactivity, functional group tolerance, safety, and, critically, the economic and efficiency constraints of a project. This guide provides an in-depth comparison to inform the decision-making process for researchers, scientists, and drug development professionals, grounding recommendations in both fundamental principles and practical, field-proven insights.

Fundamental Principles: A Tale of Two Metals

The utility of both Grignard and organolithium reagents stems from the polarization of the carbon-metal bond. Due to the low electronegativity of magnesium and lithium, the attached carbon atom becomes strongly nucleophilic and basic.[1][2]

  • Grignard Reagents (R-MgX): Discovered by Victor Grignard in 1900, these reagents are typically prepared by reacting an organic halide (R-X) with magnesium metal turnings in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[2] The solvent is not merely a medium but is essential for stabilizing the reagent by coordinating to the magnesium center.[2]

  • Organolithium Reagents (R-Li): Prepared similarly by reacting an organic halide with lithium metal, often in a hydrocarbon solvent like pentane or hexane, organolithium reagents feature a more ionic C-Li bond compared to the C-Mg bond.[2] This increased ionic character is the root of their heightened reactivity and basicity.[3][4]

Head-to-Head Comparison: Key Performance Metrics

The decision to employ a Grignard or an organolithium reagent hinges on four key factors: Cost, Efficiency (Yield), Safety, and Reaction Scope.

Cost Analysis: A Pragmatic Overview

For industrial and large-scale academic synthesis, raw material cost is a primary driver. The following table provides an estimated cost comparison for preparing one mole of a common reagent, Phenylmagnesium Bromide vs. Phenyllithium.

ComponentGrignard (PhMgBr)Organolithium (PhLi)Rationale & Notes
Metal Magnesium TurningsLithium Wire/RodMagnesium is significantly less expensive than lithium on a per-mole basis.
Est. Cost/mol~$15 - $30~$60 - $100Prices are estimates based on bulk catalog listings and can vary.
Halide BromobenzeneBromobenzeneThe cost of the organic halide is identical for both preparations.[5][6]
Est. Cost/mol~$35 - $50~$35 - $50Price based on ~157 g/mol .
Solvent Diethyl Ether or THFHexane or PentaneEthereal solvents required for Grignards are typically more expensive and require more rigorous drying than the hydrocarbon solvents used for many organolithium preparations.[7]
Est. Cost/L~$40 - $70 (Anhydrous)~$25 - $40 (Anhydrous)Anhydrous solvents are mandatory to prevent quenching of the reagent.[1]
Total Est. Cost/mol ~$90 - $150 ~$120 - $190 Excludes labor, equipment, and waste disposal costs.
Efficiency and Yield: Reactivity vs. Selectivity

While organolithiums are more expensive, they can sometimes offer higher yields and faster reaction rates, which can offset the initial cost.[2] Their increased reactivity, however, can also lead to more side reactions if not carefully controlled.

FeatureGrignard ReagentsOrganolithium ReagentsCausality & Experimental Insight
Reactivity HighVery HighThe more ionic C-Li bond leads to a more "naked" and reactive carbanion.[3]
Basicity Strong BaseVery Strong BaseOrganolithiums can deprotonate a wider range of weakly acidic protons, which can be a desired or undesired side reaction.[1][3]
Typical Yields Good to ExcellentGood to ExcellentYield is highly substrate-dependent. While organolithiums are more reactive, Grignards can be more selective, sometimes leading to cleaner reactions and higher isolated yields of the desired product.
Benchmark Yield 30-70% (Triphenylmethanol)[8]~70-85% (Triphenylmethanol)Yields for the benchmark synthesis of triphenylmethanol from methyl benzoate. Literature values vary based on scale and conditions.
Safety and Handling: A Critical Distinction

The heightened reactivity of organolithium reagents directly translates to more hazardous handling requirements.

ParameterGrignard ReagentsOrganolithium ReagentsField-Proven Insights & Protocols
Pyrophoricity Generally not pyrophoric in solution, but the magnesium metal can be flammable.Many are pyrophoric, especially tert-butyllithium, igniting spontaneously on contact with air.[9][10]NEVER WORK ALONE when handling pyrophoric reagents. A fire extinguisher rated for metal fires (Class D) must be immediately accessible.[11]
Air/Moisture Sensitivity Highly sensitive. Reacts with H₂O, O₂, CO₂.[1]Extremely sensitive. Reacts violently with H₂O and vigorously with O₂, CO₂.[1]All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or in a glovebox.[12][13][14]
Handling Technique Can be handled with standard syringe/cannula techniques under inert gas.Requires rigorous Schlenk line or glovebox techniques. Syringe transfers must be executed flawlessly to prevent exposure to air.[9][11]Always wear a flame-resistant lab coat (e.g., Nomex), safety goggles, and appropriate gloves. A face shield is recommended.[10][15]
Storage Stored under inert atmosphere. Can often be prepared in situ and used immediately.Stored in sealed Sure/Seal™ bottles under an inert atmosphere.[11]Regular titration is necessary to determine the exact concentration of organolithium solutions, as they can degrade over time.
Reaction Scope and Selectivity

The differences in basicity and nucleophilicity define the synthetic utility of each reagent class.

ApplicationGrignard ReagentsOrganolithium ReagentsMechanistic Rationale
Addition to Aldehydes/Ketones ExcellentExcellentBoth are powerful nucleophiles that readily attack the carbonyl carbon.[2]
Addition to Esters Excellent (adds twice)Excellent (adds twice)The initial addition forms a ketone, which is more reactive than the starting ester and is immediately attacked by a second equivalent.[16]
Reaction with Carboxylic Acids Deprotonation onlyDeprotonation followed by addition (2 equiv.)Grignards are basic enough to deprotonate the acid but the resulting carboxylate is unreactive. The more potent organolithium can add to the carboxylate to form a ketone after workup.[3]
Metal-Halogen Exchange Less commonVery common and fastThis is a powerful method for preparing specific organolithium reagents that are difficult to access directly.
Functional Group Tolerance More tolerant of some functional groups.Less tolerant due to higher basicity. Will deprotonate even weakly acidic protons (e.g., alkynes, some amines).The choice is critical for complex molecules. A Grignard may be preferred if a sensitive proton is present elsewhere in the molecule.

Experimental Protocols: A Benchmark Synthesis

To provide a practical comparison, we present protocols for the synthesis of triphenylmethanol from methyl benzoate. This reaction is an excellent benchmark as it requires two successive nucleophilic additions to the carbonyl group.

Workflow Overview

G cluster_0 Reagent Preparation cluster_1 Reaction with Ester cluster_2 Workup & Isolation start_grignard Mg turnings + PhBr in Anhydrous Ether react_grignard Add Methyl Benzoate soln. to PhMgBr (Control exotherm) start_grignard->react_grignard start_lithium Li wire + PhBr in Anhydrous Hexane react_lithium Add PhLi soln. to Methyl Benzoate soln. at low temp (-78°C) start_lithium->react_lithium workup Aqueous Acidic Workup (e.g., H₂SO₄/ice) react_grignard->workup react_lithium->workup extract Extraction with Ether workup->extract purify Recrystallization extract->purify product Triphenylmethanol purify->product

Protocol 1: Synthesis via Phenylmagnesium Bromide (Grignard)

This protocol is a self-validating system. Adherence to anhydrous conditions is critical for success.

  • Apparatus Setup: All glassware must be oven-dried overnight and assembled hot under a stream of dry nitrogen or argon. Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Protect all openings with drying tubes (CaCl₂) or a nitrogen/argon inlet.[16]

  • Reagent Preparation: In the flask, place magnesium turnings (2.2 eq). In the addition funnel, place bromobenzene (2.1 eq) dissolved in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate within minutes, evidenced by cloudiness and gentle refluxing of the ether. If it does not start, gentle warming or the addition of a small iodine crystal may be required.[17]

  • Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir and reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.[17]

  • Reaction: Cool the Grignard solution in an ice bath. Dissolve methyl benzoate (1.0 eq) in anhydrous diethyl ether and add it to the addition funnel. Add the ester solution dropwise to the stirred, cold Grignard reagent. A thick white precipitate will form.[18]

  • Completion: After addition, remove the ice bath and stir the mixture at room temperature for 30 minutes.[17]

  • Workup: Carefully pour the reaction mixture over a mixture of ice and 10% sulfuric acid. Stir until all solids dissolve. The triphenylmethanol will be in the ether layer.[17]

  • Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure triphenylmethanol.

  • Expected Yield: 30-70%.[8] The primary byproduct is biphenyl, which can be minimized by slow addition of bromobenzene during reagent formation.[17]

Protocol 2: Synthesis via Phenyllithium

This protocol requires stringent air-sensitive techniques. All transfers of the phenyllithium solution must be performed via cannula or gas-tight syringe under a positive pressure of inert gas.

  • Apparatus Setup: Follow the same rigorous drying and inert atmosphere setup as for the Grignard reaction. A low-temperature thermometer is required.

  • Reagent Preparation: Phenyllithium is often purchased as a solution in cyclohexane/ether. If preparing in situ, react bromobenzene (2.1 eq) with lithium wire (4.4 eq, to account for surface oxides) in anhydrous hexane or ether. This reaction is also exothermic and requires controlled addition.

  • Reaction Setup: In a separate flame-dried flask under inert gas, dissolve methyl benzoate (1.0 eq) in anhydrous diethyl ether. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Reaction: Transfer the phenyllithium solution (2.1 eq) via cannula into the stirred solution of methyl benzoate at -78 °C. The causality for the low temperature is crucial: it minimizes premature reaction with the intermediate ketone and reduces side reactions like enolization. Maintain the temperature at -78 °C during the addition.

  • Completion: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.

  • Workup & Isolation: The workup, extraction, and drying procedure is identical to the Grignard method.

  • Purification: Recrystallize the crude product as described above.

  • Expected Yield: 70-85%. The use of low temperatures and a more reactive nucleophile generally leads to a cleaner and more efficient reaction.

Conclusion and Recommendations

G cluster_pros Advantages cluster_cons Disadvantages Grignard Grignard Reagents G_Pro1 Lower Cost Grignard->G_Pro1 G_Pro2 Safer Handling Grignard->G_Pro2 G_Pro3 Better Chemoselectivity Grignard->G_Pro3 G_Con1 Lower Reactivity Grignard->G_Con1 G_Con2 Solvent Restriction (Ethers) Grignard->G_Con2 Organolithium Organolithium Reagents L_Pro1 Higher Reactivity Organolithium->L_Pro1 L_Pro2 Higher Yields (often) Organolithium->L_Pro2 L_Pro3 Unique Applications (e.g., with R-COOH) Organolithium->L_Pro3 L_Con1 Higher Cost Organolithium->L_Con1 L_Con2 Pyrophoric Hazard Organolithium->L_Con2 L_Con3 Lower Chemoselectivity Organolithium->L_Con3

The choice between Grignard and organolithium reagents is not a matter of inherent superiority but of strategic selection based on the specific goals of a synthesis.

  • Choose Grignard Reagents when:

    • Cost is a primary concern. They are unequivocally the more economical option for large-scale work.

    • Safety and ease of handling are paramount. Their non-pyrophoric nature makes them suitable for a wider range of laboratory environments and personnel.

    • The substrate contains moderately acidic protons or other sensitive functional groups that would be compromised by the extreme basicity of an organolithium.

  • Choose Organolithium Reagents when:

    • The highest possible yield and reaction rate are required and can justify the increased cost and handling precautions.

    • The electrophile is unreactive towards Grignard reagents (e.g., reacting with a carboxylate).

    • Specialized applications like metal-halogen exchange are needed to generate the required nucleophile.

    • Strict control over reaction conditions (especially low temperatures) is feasible to manage their high reactivity and prevent side reactions.

For drug development professionals, this analysis underscores that while an organolithium reagent might provide a high-yield route in early-stage discovery, a process chemistry team will likely seek to develop a more cost-effective and safer Grignard-based alternative for scale-up, unless the unique reactivity of the organolithium is absolutely indispensable.

References

  • Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Reddit. (2019). Organic Chemistry 2 - How do I improve the yield of triphenylmethanol in this Grignard lab? Retrieved from [Link]

  • Brainly. (2023). Calculate the theoretical yield of triphenylmethanol for the overall conversion of bromobenzene to. Retrieved from [Link]

  • Wellesley College. (n.d.). Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

  • IndiaMART. (n.d.). Bromobenzene - Phenyl bromide Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • S. D. Bull, S. G. Davies, M. D. O'Shea. (2023). An Illustrated Guide to Schlenk Line Techniques. J. Chem. Educ. 2023, 100, 2, 834–843. Retrieved from [Link]

  • Protti, S., et al. (2018). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Green Chemistry, 20(1), 150-158. Retrieved from [Link]

  • University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Carl ROTH. (n.d.). Bromobenzene, 1 l, CAS No. 108-86-1. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]

  • National University of Singapore ORS. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]

  • Mahmoud, A. R. (2025). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. ResearchGate. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from [Link]

  • Tradeindia. (n.d.). Bromobenzene (CAS No 108-86-1) Manufacturers, Suppliers and Exporters. Retrieved from [Link]

  • University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • Reddit. (2024). Difference Between a Grignard and Organolithium? Retrieved from [Link]

  • IONiC / VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line. Retrieved from [Link]

  • University of Texas at Austin EH&S. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]

  • Alberghina, E. (2024). Techno-economic comparison between Dimethyl-ether and Methanol synthesis processes. POLITesi. Retrieved from [Link]

  • Stewart, S. M. (2020). Organolithium vs Grignard Reagents. YouTube. Retrieved from [Link]

  • YouTube. (2015). Schlenk Line Techniques and Cannulation Technique. Retrieved from [Link]

  • USA Chemical Suppliers. (n.d.). magnesium turnings suppliers USA. Retrieved from [Link]

  • IndiaMART. (n.d.). Bromobenzene at ₹ 390/kg. Retrieved from [Link]

  • Riverland Trading. (n.d.). Lithium Battery & Electrolyte Chemicals supplier and distributor. Retrieved from [Link]

  • eBay. (n.d.). Jar of magnesium metal turnings 99.95% pure element 12 mg chemistry sample. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 2-(2-Amino-5-iodophenyl)propan-2-ol in Synthetic Transformations

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and novelty of synthetic routes. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and novelty of synthetic routes. This guide provides an in-depth technical analysis of 2-(2-Amino-5-iodophenyl)propan-2-ol, a versatile reagent for the construction of complex molecular architectures. We will objectively benchmark its performance in a key synthetic transformation—the synthesis of substituted indoles—against viable alternatives, supported by representative experimental data and mechanistic insights.

Introduction: The Strategic Value of 2-(2-Amino-5-iodophenyl)propan-2-ol

2-(2-Amino-5-iodophenyl)propan-2-ol is a bifunctional aromatic compound featuring a nucleophilic amino group and a reactive carbon-iodine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The tertiary alcohol moiety provides steric hindrance and can influence the electronic properties of the aromatic ring. Its primary utility lies in its capacity to serve as a linchpin for the rapid assembly of heterocyclic scaffolds, which are ubiquitous in pharmaceuticals and functional materials.

A particularly powerful application of this reagent is in the synthesis of substituted indoles via a tandem Sonogashira coupling and intramolecular cyclization sequence. This approach offers a modular and efficient alternative to classical indole syntheses.

Benchmarking Performance: Synthesis of Substituted Indoles

To evaluate the performance of 2-(2-Amino-5-iodophenyl)propan-2-ol, we will focus on a two-step synthetic sequence to produce 2-substituted-5-iodo-7-(propan-2-ol)indoles. This transformation is a valuable benchmark as it showcases the efficiency of the initial cross-coupling and the subsequent cyclization, both of which are critical for the overall success of the synthetic route.

The Benchmarked Transformation: A Tandem Sonogashira Coupling and Intramolecular Cyclization

The proposed synthetic workflow is as follows:

cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization Reagent_A 2-(2-Amino-5-iodophenyl)propan-2-ol Product_A 2-(2-Amino-5-alkynylphenyl)propan-2-ol Reagent_A->Product_A Pd Catalyst, Cu(I) cocatalyst, Base Reagent_B Terminal Alkyne Reagent_B->Product_A Product_B Substituted Indole Product_A->Product_B Base or Metal Catalyst Start Start Step1 Combine Reagents: - 2-(2-Amino-5-iodophenyl)propan-2-ol (1.0 eq) - Pd(PPh₃)₂Cl₂ (0.03 eq) - CuI (0.05 eq) in a dry Schlenk flask. Start->Step1 Step2 Inert Atmosphere: Evacuate and backfill with Argon (3x). Step1->Step2 Step3 Add Solvents and Reactants: - Anhydrous THF - Triethylamine (2.0 eq) - Phenylacetylene (1.2 eq) Step2->Step3 Step4 Reaction: Stir at room temperature for 30 min, then heat to 65°C. Step3->Step4 Step5 Monitoring: Monitor by TLC or LC-MS until starting material is consumed. Step4->Step5 Step6 Work-up: - Cool to room temperature - Dilute with ethyl acetate - Wash with saturated NH₄Cl and brine Step5->Step6 Step7 Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography Step6->Step7 End Product: 2-(2-Amino-5-(phenylethynyl)phenyl)propan-2-ol Step7->End cluster_copper Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd(0)L2->OxAdd Ar-I Transmetalation Transmetalation (Ar-Pd(II)-C≡CR)L₂ OxAdd->Transmetalation Cu-C≡CR RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Product Ar-C≡CR RedElim->Product CuCycle Copper Cycle Alkyne R-C≡CH Cuprate Cu-C≡CR Alkyne->Cuprate CuI, Base Cuprate->Transmetalation

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-(2-Amino-5-iodophenyl)propan-2-ol

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(2-Amino-5-iodophenyl)propan-2-ol. As a compound combining an aromatic amine, an organo-iodine, and a tertiary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(2-Amino-5-iodophenyl)propan-2-ol. As a compound combining an aromatic amine, an organo-iodine, and a tertiary alcohol, a cautious and well-informed approach is paramount. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment
  • Aromatic Amine: Aromatic amines are a class of compounds known for their potential toxicity. Many are readily absorbed through the skin and can be harmful if inhaled or ingested.[1][2] Some aromatic amines are known or suspected carcinogens.[1][2] Prolonged or repeated exposure can lead to systemic health effects.[1]

  • Organo-iodine Compound: Organo-iodine compounds can be irritating to the eyes, skin, and respiratory tract. Some may act as lachrymators (tear-producing agents). In the event of a fire, they can release hazardous decomposition products, including hydrogen iodide.

  • Tertiary Alcohol: Tertiary alcohols can be prone to the formation of explosive peroxides upon prolonged storage and exposure to air and light.[3][4] While the risk may be lower than for other structures like ethers, it should not be disregarded.

Summary of Potential Hazards:

Hazard TypeAssociated Functional GroupPotential Effects
Health Hazards Aromatic AmineToxic if swallowed, in contact with skin, or if inhaled. Potential for carcinogenicity and mutagenicity.[1][2]
Organo-iodineCauses skin, eye, and respiratory irritation. May be a lachrymator.
Physical Hazards Tertiary AlcoholPotential for peroxide formation, leading to explosion risk upon concentration, heat, or shock.[3][4]
Environmental Hazards Aromatic AminePotentially toxic to aquatic life.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the significant risk of dermal absorption of aromatic amines, a stringent PPE protocol is mandatory.[1][5] The following table outlines the minimum required PPE for handling 2-(2-Amino-5-iodophenyl)propan-2-ol.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a face shield.Protects against splashes and potential lachrymatory effects.
Hands Double-gloving is required. Use a pair of nitrile gloves as the inner layer, and a pair of butyl rubber or Viton™ gloves as the outer layer.Aromatic amines can penetrate standard laboratory gloves.[6] Nitrile offers good dexterity, while the outer layer provides superior chemical resistance. Regularly check gloves for any signs of degradation or breakthrough.
Body A flame-resistant lab coat, worn over long-sleeved clothing and long pants.Provides a barrier against splashes and spills. Ensure there is no exposed skin.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or creating aerosols.Aromatic amines can be harmful if inhaled.[1]
PPE Donning and Doffing Workflow

PPE_Workflow cluster_Donning Donning PPE (Clean Area) cluster_Doffing Doffing PPE (At Exit of Work Area) Don1 Wash Hands Thoroughly Don2 Don Inner Nitrile Gloves Don1->Don2 Don3 Don Lab Coat Don2->Don3 Don4 Don Respirator (if required) Don3->Don4 Don5 Don Eye and Face Protection Don4->Don5 Don6 Don Outer Chemical-Resistant Gloves Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye and Face Protection Doff2->Doff3 Doff4 Remove Respirator (if worn) Doff3->Doff4 Doff5 Remove Inner Nitrile Gloves Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

A meticulous and well-rehearsed operational plan is critical for the safe handling of 2-(2-Amino-5-iodophenyl)propan-2-ol.

Preparation
  • Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit appropriate for aromatic amines are readily accessible.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a glove box to minimize exposure.

  • Inert Atmosphere: For reactions sensitive to air or to mitigate peroxide formation, consider working under an inert atmosphere (e.g., nitrogen or argon).

Handling
  • Avoid Inhalation and Contact: Handle the compound with care to avoid generating dust or aerosols.[7]

  • Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.

  • Container Management: Keep containers tightly closed when not in use.

  • Temperature Control: Avoid heating the compound unless necessary for a specific procedure, and do so with appropriate temperature control and containment.

Storage and Stability

Proper storage is crucial to maintain the integrity of 2-(2-Amino-5-iodophenyl)propan-2-ol and to prevent the formation of hazardous byproducts.

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Light and Air: Protect from light and air to minimize the risk of peroxide formation.[3][4] Storing under an inert atmosphere is recommended for long-term storage.

  • Container Labeling: All containers must be clearly labeled with the chemical name, date of receipt, and date opened.

  • Peroxide Testing: For containers that have been open for more than six months, it is prudent to test for the presence of peroxides before use, especially if the material is to be heated or concentrated.

Emergency and Spill Response

Prompt and correct action during an emergency can significantly mitigate the consequences of a spill or exposure.

Spill Response
  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and your supervisor.

  • Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials from a spill kit.

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material to collect the spilled substance and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Decontaminate the spill area thoroughly with a suitable solvent, followed by soap and water.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing 2-(2-Amino-5-iodophenyl)propan-2-ol must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and cleanup materials, in a designated, labeled, and sealed container.

  • Waste Segregation: As a halogenated organic compound, this waste should be segregated from non-halogenated waste streams.[10][11]

  • Disposal Vendor: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

  • What to do in a chemical emergency - GOV.UK. Available at: [Link]

  • Peroxide-Forming Chemicals – Safety Guidelines - University of California, Santa Barbara. Available at: [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety, University of Washington. Available at: [Link]

  • Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases - PubMed Central. Available at: [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety, University of Washington. Available at: [Link]

  • Percutaneous absorption of aromatic amines and the risk assessment resulting from the dermal pathway - PubMed. Available at: [Link]

  • Iodine - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available at: [Link]

  • Riot Control Agents | Chemical Emergencies - CDC. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, Northwestern University. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - US EPA. Available at: [Link]

  • Chemical Spill Procedures - Environmental Health & Safety, University of Toronto. Available at: [Link]

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